(S)-Tedizolid is a synthetic antibiotic belonging to the oxazolidinone class, primarily developed to combat gram-positive bacterial infections, including those caused by drug-resistant strains. It is the active form of tedizolid phosphate, which has been approved for clinical use under the trade name Sivextro. This compound demonstrates enhanced potency against various pathogens compared to its predecessor, linezolid, particularly against vancomycin-resistant enterococci and certain resistant strains of Staphylococcus aureus.
Tedizolid was developed by Cubist Pharmaceuticals and received approval from the U.S. Food and Drug Administration in June 2014. Its development aimed to address the growing concern of antibiotic resistance and the need for effective treatments against difficult-to-treat infections.
(S)-Tedizolid is classified as an oxazolidinone antibiotic. This class of antibiotics inhibits bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, thereby preventing the formation of functional ribosomes.
The synthesis of (S)-Tedizolid involves several chemical reactions, typically starting from readily available precursors. Notably, one method includes a coupling reaction between specific compounds that leads to the formation of tedizolid phosphate.
Technical Details:
The detailed synthetic pathway can be complex but generally aims for high yield and purity while maintaining mild reaction conditions to enhance safety and environmental sustainability .
(S)-Tedizolid has a complex molecular structure characterized by multiple rings and functional groups that contribute to its antibacterial properties.
The presence of fluorine atoms and other substituents enhances its binding affinity to bacterial ribosomes .
(S)-Tedizolid participates in various chemical reactions during its synthesis and can also undergo transformations in biological systems.
(S)-Tedizolid exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria.
(S)-Tedizolid exhibits several physical and chemical properties that are significant for its application as an antibiotic.
Relevant studies indicate that modifications like nanoparticle formulations can enhance its solubility and bioavailability .
(S)-Tedizolid is primarily used in clinical settings for treating acute bacterial skin and skin structure infections caused by susceptible gram-positive bacteria.
Oxazolidinones represent the first entirely synthetic class of antibiotics with clinical utility against multidrug-resistant Gram-positive pathogens. Discovered in the 1980s by DuPont, the initial compounds (e.g., 5-halomethyl-3-phenyl-2-oxazolidinones) showed limited antibacterial activity but provided the foundational pharmacophore for optimization [7]. The oxazolidinone class gained clinical significance with the 2000 FDA approval of linezolid, developed by Pharmacia (later Pfizer), which inhibited bacterial protein synthesis by binding to the 50S ribosomal subunit’s peptidyl transferase center (PTC) [1] [7]. This mechanism avoided cross-resistance with existing antibiotic classes (e.g., β-lactams, glycopeptides). However, linezolid’s limitations—including bacteriostatic activity against most pathogens and emerging resistance—drove the pursuit of next-generation analogs. By 2014, tedizolid phosphate (prodrug of the active moiety (S)-tedizolid) received FDA approval for acute bacterial skin infections, marking a pivotal advancement in oxazolidinone therapeutics [1] [6].
The structural refinement of oxazolidinones focused on enhancing ribosomal binding affinity and overcoming resistance mechanisms:
Table 1: Structural Comparison of Key Oxazolidinones
Feature | Linezolid | (S)-Tedizolid |
---|---|---|
C5 Side Chain | Acetamidomethyl | Hydroxymethyl |
D-ring | None | 6-Methyl-triazolyl-pyridine |
B-ring Substituent | Morpholine | Hydroxymethyl-triazole |
Molecular Weight | 337.3 g/mol | 370.4 g/mol |
Multidrug-resistant (MDR) Gram-positive pathogens—notably methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)—cause >1.2 million annual deaths globally [3] [8]. Key challenges include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7